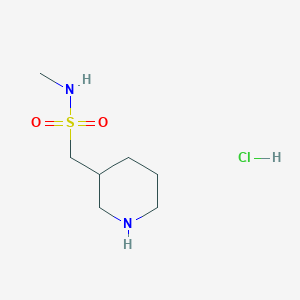
N-methyl-1-(piperidin-3-yl)methanesulfonamide hydrochloride
Descripción general
Descripción
“N-methyl-1-(piperidin-3-yl)methanesulfonamide hydrochloride” is a chemical compound with the CAS Number: 2044837-68-3 . It has a molecular weight of 228.74 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H16N2O2S.ClH/c1-9(12(2,10)11)7-4-3-5-8-6-7;/h7-8H,3-6H2,1-2H3;1H . This code provides a specific textual identifier for the molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Nucleophile-Promoted Alkyne-Iminium Ion Cyclizations : This compound is used as an intermediate in chemical syntheses, particularly in nucleophile-promoted alkyne-iminium ion cyclizations (Arnold, Overman, Sharp & Witschel, 2003).
Sulfonamide Derivatives Synthesis : It acts as a precursor in the synthesis of N-alkylated arylsulfonamide derivatives, which are explored for their potential in treating CNS disorders (Canale et al., 2016).
Pharmacological and Medical Research
Development of Antagonists for Beta-Adrenergic Receptors : Research indicates its use in creating novel phenyl sulfonamides, acting as potent full agonists at the beta(3) receptor, with implications in the medical field (Hu et al., 2001).
Antimicrobial Applications : Derivatives of this compound have shown significant antimicrobial activities, suggesting their potential use in combating pathogens in plants like tomato (Vinaya et al., 2009).
Molecular and Structural Studies
Structural Analysis in Crystallography : It's involved in the structural study of derivatives, providing insights into molecular interactions and supramolecular assembly, relevant in crystallography and material science (Dey et al., 2015).
Physicochemical Characterization : Research has focused on its physicochemical properties, particularly stability, solubility, and dissolution properties, crucial in drug formulation and development (Dubost, Kaufman, Jahansouz & Brenner, 1996).
Miscellaneous Applications
- Catalytic and Kinetic Studies : Studies include its role in catalysis and kinetics, such as in the oxidation of drugs like Naratriptan (Shankarlingaiah, Manjunatha & Puttaswamy, 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
N-methyl-1-piperidin-3-ylmethanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-8-12(10,11)6-7-3-2-4-9-5-7;/h7-9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLURBXARKRKEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412725.png)
![4-[6-(4-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412726.png)

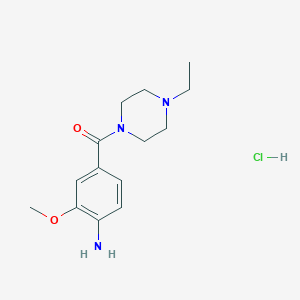


![N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B1412735.png)


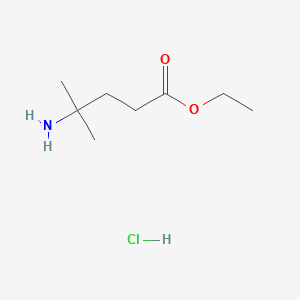
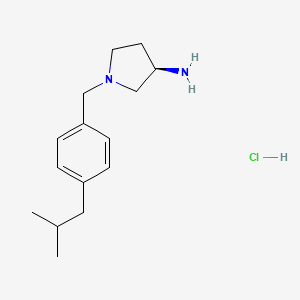
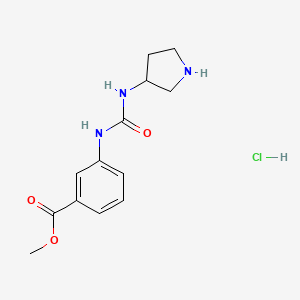
![3aS,4S,6aR N-(2-(4-iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4yl)pentanamide](/img/structure/B1412744.png)
